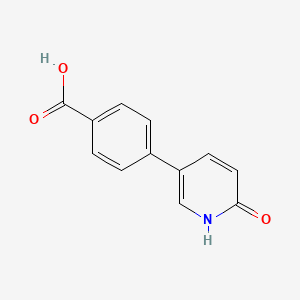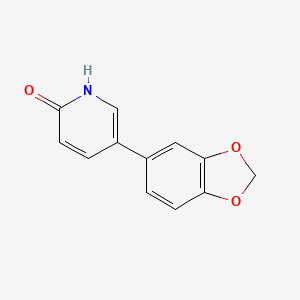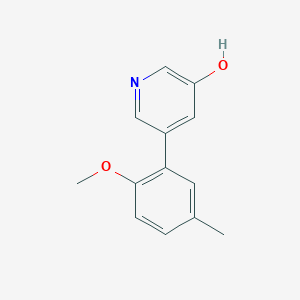
2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine, 95%
Übersicht
Beschreibung
2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine (95%) is a chemical compound that is used in a variety of applications in the scientific research field. It is an aromatic heterocyclic compound that contains a pyridine ring with a hydroxy group attached at the 2-position and a methoxy-methylphenyl group attached at the 6-position. This compound is used as a starting material in the synthesis of many biologically active compounds, such as those found in pharmaceuticals, natural products, and pesticides. Additionally, it is used as a reagent in organic synthesis, as well as a catalyst in a variety of reactions.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine (95%) is not well understood. However, it is thought to act as an electron-donating group, which allows it to form strong hydrogen bonds. This allows it to interact with other molecules, such as those found in pharmaceuticals, natural products, and pesticides, and can result in a variety of different chemical reactions.
Biochemical and Physiological Effects
2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine (95%) has not been studied extensively in terms of its biochemical and physiological effects. However, it is thought to act as an electron-donating group, which can result in a variety of different chemical reactions. Additionally, it has been used in the synthesis of polymers, dyes, and materials for optical and electronic applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine (95%) has a number of advantages and limitations when it comes to laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of different scientific research applications. However, it is important to note that it is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
There is still much to be learned about 2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine (95%). Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential applications in a variety of different fields, such as pharmaceuticals, natural products, and pesticides. Additionally, research should focus on further exploring the mechanism of action of this compound and its potential to form strong hydrogen bonds with other molecules. Finally, research should also focus on further exploring the synthesis methods of this compound and its potential to form polymers, dyes, and materials for optical and electronic applications.
Synthesemethoden
2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine (95%) is synthesized through a process known as condensation synthesis. This process involves the reaction of an aldehyde or ketone with a primary amine or ammonia to form a Schiff base. This reaction is followed by the addition of a strong acid, such as hydrochloric acid, to form the desired product. The reaction is typically carried out in a solvent, such as ethanol or methanol, at a temperature of around 50-60°C.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine (95%) is a versatile compound that is used in a variety of scientific research applications. It is used as a starting material in the synthesis of many biologically active compounds, such as those found in pharmaceuticals, natural products, and pesticides. Additionally, it is used as a reagent in organic synthesis, as well as a catalyst in a variety of reactions. It has also been used in the synthesis of polymers, dyes, and materials for optical and electronic applications.
Eigenschaften
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-7-12(16-2)10(8-9)11-4-3-5-13(15)14-11/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUBTKBKPNMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682775 | |
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(2-methoxy-5-methylphenyl)pyridine | |
CAS RN |
1111110-51-0 | |
| Record name | 6-(2-Methoxy-5-methylphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111110-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















